

Technical Guide: Crystal Structure & Geometry of Trans-RhCl(CO)(PPh₃)₂

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Carbonylbis(triphenylphosphine)rhodium(I) Chloride*

CAS No.: 13938-94-8

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Executive Summary

The complex trans-[RhCl(CO)(PPh₃)₂] is the 4d-metal analog of Vaska's complex (congener). While isostructural to its Iridium counterpart, this Rhodium(I) species serves as a critical distinct model in organometallic chemistry, particularly for understanding oxidative addition mechanisms relevant to industrial catalysis (e.g., Monsanto process) and pharmaceutical synthesis.^[1] This guide analyzes its triclinic crystal architecture, square-planar electronic geometry (), and its utility as a kinetic probe for electrophilic substrate activation.^[1]

Crystallographic Architecture

Unlike simple salts, the crystal packing of is dictated by the steric bulk of the triphenylphosphine ligands, which lock the central metal into a rigid geometry.

Crystal System and Lattice Parameters

The complex crystallizes in the Triclinic system with Space Group (No. 2).^[1] The unit cell typically contains discrete monomeric molecules where the Rhodium center sits on a crystallographic inversion center (in ideal disordered models) or in general

positions with local pseudo-symmetry.

Table 1: Crystallographic Data & Bond Metrics

Parameter	Value (Approx.)	Significance
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| Crystal System | Triclinic | Low symmetry due to bulky

packing.^[1] | | Space Group |

| Centrosymmetric.^[1] | | Rh–P Bond Length | 2.32 – 2.33 Å | Typical for trans-phosphine Rh(I).
^[1] | | Rh–Cl Bond Length | 2.38 – 2.39 Å | Slightly elongated due to trans-influence of CO.^[1] | |
Rh–C Bond Length | 1.76 – 1.81 Å | Indicates significant

back-bonding.^[1] | | P–Rh–P Angle | ~175° – 180° | Trans-arrangement (minimizes steric clash).
^[1] | | P–Rh–Cl Angle | ~90° | Square planar geometry.^[1] |

Geometric Configuration

The molecule adopts a distorted square planar geometry.^[1] The two bulky triphenylphosphine ligands occupy mutually trans positions to minimize steric repulsion (inter-ligand steric strain).
^[1] The Chloride and Carbonyl ligands also occupy mutually trans positions.^[1]

- Trans-Effect: The strong

-acceptor nature of the Carbonyl (CO) ligand exerts a trans-influence, slightly weakening and lengthening the Rh–Cl bond compared to systems without strong

-acids.

Electronic Configuration & Spectroscopy

The Rhodium center is in the +1 oxidation state (

).

Molecular Orbital Perspective

- Geometry: Square Planar (16-valence electrons).^{[1][2]}

- Saturation: The complex is coordinatively unsaturated ($16e^-$), possessing a filled

orbital and an empty

orbital perpendicular to the molecular plane. This electronic vacancy is the driver for its reactivity (Lewis basicity).

Infrared (IR) Validation

Infrared spectroscopy provides the most rapid structural validation.^[1] The position of the carbonyl stretching frequency (

) is a direct reporter of the electron density at the metal center via

-back-bonding.

- Diagnostic Band:

(Nujol/Chloroform).^[1]

- Comparison to Ir Analog: The Rh analog typically exhibits a slightly higher frequency than the Ir Vaska complex (

).

- Reasoning: Ir(I) ($5d$) is a better electron donor (more basic) than Rh(I) ($4d$). Stronger back-bonding in Ir weakens the C=O bond more, lowering the frequency.^[1] Rh back-bonds less effectively, leaving the C=O bond stronger (higher frequency).^[1]

Experimental Protocol: Synthesis & Crystallization

Objective: Synthesis of high-purity trans-[RhCl(CO)(PPh₃)₂] utilizing DMF as both solvent and carbonyl source.

Reagents^[1]^[3]

- Rhodium(III) chloride hydrate (

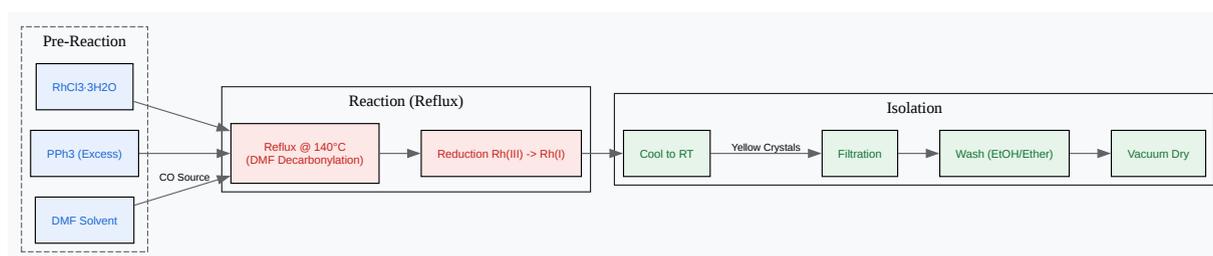
)

- Triphenylphosphine (

)^[3]^[4]^[5]^[6]

- N,N-Dimethylformamide (DMF) - Reagent Grade^[1]
- Ethanol (cold) - For washing

Step-by-Step Workflow



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Figure 1: Synthesis Pathway. The reaction relies on the decarbonylation of DMF to provide the CO ligand, while excess phosphine acts as the reducing agent (

).^[1]

Critical Mechanism Note:

- Reduction:
(intermediate).
- Carbonylation: DMF decomposes at reflux temperatures to generate CO and dimethylamine.
^[1] The Rh center captures CO, displacing one phosphine to form the stable 16e⁻ trans-product.^[1]

Structural Implications in Drug Development (Catalysis Models)

While not a drug itself, this complex is a mechanistic surrogate for understanding the Monsanto Acetic Acid Process and cross-coupling cycles used in pharmaceutical synthesis.[\[1\]](#)

Oxidative Addition (The Activation Step)

The 16e⁻ square planar geometry allows the complex to react with electrophiles (X-Y) to form 18e⁻ octahedral species.

- Reagent: Methyl Iodide (

)[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Mechanism:

Nucleophilic Attack.[\[1\]](#)

- Structural Change: Square Planar

Octahedral.

Protocol for Kinetic Study (Model System):

- Dissolve $[\text{RhCl}(\text{CO})(\text{PPh}_3)_2]$ in Toluene.[\[1\]](#)

- Add excess

[\[1\]](#)

- Monitor UV-Vis or IR.[\[1\]](#)

- Observation: The Rh(I) center (nucleophile) attacks the Methyl group.[\[1\]](#)[\[7\]](#)[\[9\]](#) The Iodine coordinates to the open axial site.

- Result: Formation of Rh(III)-alkyl species.[\[1\]](#)[\[9\]](#)[\[10\]](#)



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Figure 2: Oxidative Addition Mechanism. The Rh(I) center acts as a nucleophile, converting to a six-coordinate Rh(III) species.^[1] This mimics the rate-determining step in many catalytic drug synthesis cycles.

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- To cite this document: BenchChem. [Technical Guide: Crystal Structure & Geometry of Trans-RhCl(CO)(PPh₃)₂]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1144050#trans-rhcl-co-pph3-2-crystal-structure-and-geometry\]](https://www.benchchem.com/product/b1144050#trans-rhcl-co-pph3-2-crystal-structure-and-geometry)

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